6-{(5Z)-4-oxo-5-[(4-oxo-2-{[3-(propan-2-yloxy)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-3-yl)methylidene]-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid
CAS No.:
Cat. No.: VC16379603
Molecular Formula: C24H30N4O5S2
Molecular Weight: 518.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H30N4O5S2 |
|---|---|
| Molecular Weight | 518.7 g/mol |
| IUPAC Name | 6-[(5Z)-4-oxo-5-[[4-oxo-2-(3-propan-2-yloxypropylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid |
| Standard InChI | InChI=1S/C24H30N4O5S2/c1-16(2)33-14-8-11-25-21-17(22(31)27-12-7-5-9-19(27)26-21)15-18-23(32)28(24(34)35-18)13-6-3-4-10-20(29)30/h5,7,9,12,15-16,25H,3-4,6,8,10-11,13-14H2,1-2H3,(H,29,30)/b18-15- |
| Standard InChI Key | AFPITTKUJVDZFQ-SDXDJHTJSA-N |
| Isomeric SMILES | CC(C)OCCCNC1=C(C(=O)N2C=CC=CC2=N1)/C=C\3/C(=O)N(C(=S)S3)CCCCCC(=O)O |
| Canonical SMILES | CC(C)OCCCNC1=C(C(=O)N2C=CC=CC2=N1)C=C3C(=O)N(C(=S)S3)CCCCCC(=O)O |
Introduction
The compound 6-{(5Z)-4-oxo-5-[(4-oxo-2-{[3-(propan-2-yloxy)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-3-yl)methylidene]-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid is a complex organic molecule featuring a unique structural framework. This framework includes a pyrido[1,2-a]pyrimidine core, a thiazolidinone ring, and a hexanoic acid moiety. The compound's intricate arrangement of functional groups makes it a subject of interest in medicinal chemistry and pharmacology, particularly for its potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves several steps, focusing on constructing the pyrido[1,2-a]pyrimidine core followed by the introduction of the thiazolidinone and hexanoic acid components. The synthetic route may start with the preparation of key intermediates such as aldehydes, amines, and thiourea derivatives.
Research Findings and Future Directions
Given the lack of specific research findings on this exact compound, further studies are needed to fully understand its biological activities and pharmacokinetic properties. The compound's unique structure suggests potential for enhancing bioavailability and pharmacokinetic properties compared to similar compounds with shorter chains.
Comparison with Related Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume